![molecular formula C24H24N4O7 B2696609 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate CAS No. 1351631-76-9](/img/structure/B2696609.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate is a useful research compound. Its molecular formula is C24H24N4O7 and its molecular weight is 480.477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives similar to (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate exhibit antimicrobial activities. For instance, compounds structurally related to this chemical, synthesized from benzothiazoles and pyridine derivatives, demonstrated variable and modest antimicrobial activity against various strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential applications in developing new antimicrobial agents.
Bioactive Heterocycles
Another application lies in the synthesis of bioactive heterocycles. For example, studies on benzodifuranyl derivatives and thiazolopyrimidines, which share structural similarities, have demonstrated anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This indicates a potential for drug development targeting inflammation and pain relief.
Anti-Inflammatory Agents
Compounds with a similar structural framework have been synthesized and evaluated for their anti-inflammatory properties. For instance, certain benzimidazole derivatives have shown potent anti-inflammatory effects in vivo (Patel, Karkhanis, & Patel, 2019). This highlights the possibility of utilizing similar compounds in the treatment of inflammatory conditions.
Diversity-Oriented Synthetic Approaches
The compound's structural framework is also suitable for diversity-oriented synthesis, allowing the creation of libraries of compounds for drug discovery. A study demonstrated the efficient synthesis of benzo[d]oxazol-5-yl-1H-benzo[d]imidazole on ionic liquid support, offering a versatile method for developing various pharmaceutical agents (Chanda, Maiti, Tseng, & Sun, 2012).
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3.C2H2O4/c1-28-18-8-4-5-15-13-19(29-21(15)18)22(27)26-11-9-25(10-12-26)14-20-23-16-6-2-3-7-17(16)24-20;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3,(H,23,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRWLOJTMCFKMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.